1-(2-Chloro-5-fluoropyridin-3-yl)ethanone

Descripción

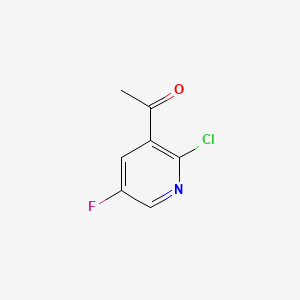

1-(2-Chloro-5-fluoropyridin-3-yl)ethanone (CAS 1203499-12-0) is a pyridine derivative with the molecular formula C₇H₅ClFNO and a molecular weight of 173.57 g/mol . Its structure features a pyridine ring substituted with chlorine (position 2), fluorine (position 5), and an acetyl group (ethanone, position 3) (SMILES: CC(=O)C1=C(N=CC(=C1)F)Cl) . This compound is used in pharmaceutical and agrochemical research due to its electron-deficient pyridine core, which enhances reactivity in nucleophilic substitution and coupling reactions .

Propiedades

IUPAC Name |

1-(2-chloro-5-fluoropyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c1-4(11)6-2-5(9)3-10-7(6)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQNBZAKKNJYLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC(=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673596 | |

| Record name | 1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-12-0 | |

| Record name | 1-(2-Chloro-5-fluoro-3-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Table 1: Reduction Conditions and Outcomes

| Precursor | Reagent | Temperature | Yield | Reference |

|---|---|---|---|---|

| 2,6-dichloro-5-fluoropyridine | HCl (6 M) | 80°C | High | |

| 2-chloro-5-fluoronicotinic acid | HCl (6 M) | 60°C | 57% |

This method’s industrial feasibility stems from its simplicity and scalability.

Friedel-Crafts Acylation of Halogenated Pyridines

Friedel-Crafts acylation is a classical method for introducing acetyl groups to aromatic rings. While pyridines are less reactive than benzene, electron-withdrawing halogen substituents (e.g., Cl, F) can activate specific positions for acylation. A proposed route involves:

-

Substrate Preparation : 2-Chloro-5-fluoropyridine.

-

Acylation : Reacting with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) or Brønsted acid (e.g., H₂SO₄).

-

Workup : Neutralization and purification via recrystallization or chromatography.

Challenges include regioselectivity and over-acylation. Computational studies suggest that the 3-position is favored due to the directing effects of adjacent halogens.

Multi-Step Synthesis via Schiff Base Intermediates

A less direct but versatile route involves forming Schiff base intermediates. For example, β-ketoesters can condense with primary amines to form Schiff bases, which cyclize under thermal conditions to yield pyridine derivatives. Adapting this for this compound would require:

-

Condensation : Reacting a fluorinated amine with a β-ketoester.

-

Cyclization : Thermal or acid-catalyzed ring closure.

-

Halogenation : Post-cyclization chlorination at the 2-position.

This method offers flexibility in introducing substituents but may suffer from lower yields due to multiple steps.

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors, as mentioned in industrial contexts, enhance heat and mass transfer, reducing side reactions. Key considerations include:

-

Catalyst Recycling : Heterogeneous catalysts (e.g., zeolites) minimize waste.

-

Solvent Selection : Green solvents (e.g., ethanol, water) improve sustainability.

-

Process Monitoring : In-line analytics (e.g., FTIR, HPLC) ensure consistent product quality.

Table 2: Industrial Production Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction Temperature | 70–80°C | Maximizes kinetics |

| Catalyst Loading | 5–10 mol% AlCl₃ | Balances activity and cost |

| Residence Time (Flow) | 30–60 minutes | Prevents degradation |

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products:

Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Oxidation: Formation of 1-(2-Chloro-5-fluoropyridin-3-yl)acetic acid.

Reduction: Formation of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(2-Chloro-5-fluoropyridin-3-yl)ethanone exhibits notable biological activity, making it a candidate for drug development. Its fluorine atom increases lipophilicity, which can enhance membrane penetration and bioavailability. Research indicates that this compound may act as a substrate for specific enzymes, potentially influencing metabolic pathways.

Case Study: Antibacterial Activity

A study investigated the antibacterial properties of related compounds like 2-chloro-5-fluoro phenol, which demonstrated significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. This suggests that derivatives of this compound might also possess similar antibacterial properties .

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for producing various pharmaceuticals and agrochemicals. Its ability to undergo further chemical transformations allows chemists to create diverse functionalized compounds.

Table: Comparison of Structural Similarities

| Compound Name | Similarity Index |

|---|---|

| 1-(2-Chloro-5-fluoropyridin-3-yl)ethanamine | 0.85 |

| 2-Fluoropyridin-3-amine | 0.84 |

| 2-Chloro-5-(trifluoromethyl)pyridine | 0.80 |

| 1-(2-Chloropyridine-4-yl)ethanone | 0.78 |

| 2-(2-Chloropyridin-3-yl)acetic acid | 0.75 |

This table illustrates the structural relationships between similar compounds, highlighting the unique features of this compound that contribute to its reactivity.

Industrial Applications

The compound's utility extends to industrial applications where it is used in the synthesis of agrochemicals and functional materials. The production processes emphasize efficiency and yield optimization, often utilizing batch or continuous flow methods under controlled conditions .

Mecanismo De Acción

The mechanism of action of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone depends on its application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate interaction. The molecular targets and pathways involved vary based on the specific enzyme or biological system under study .

Comparación Con Compuestos Similares

Comparative Data Table

Actividad Biológica

1-(2-Chloro-5-fluoropyridin-3-yl)ethanone is an organic compound with significant biological activity, primarily due to its unique molecular structure that includes a pyridine ring substituted with chlorine and fluorine atoms. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential therapeutic applications and interactions with various biomolecules.

- Molecular Formula : C₇H₅ClFNO

- Molecular Weight : Approximately 173.57 g/mol

- CAS Number : 1203499-12-0

- MDL Number : MFCD13563063

The presence of halogen substituents (chlorine and fluorine) enhances the compound's lipophilicity, which may improve its membrane penetration and bioavailability. This characteristic is crucial for the development of pharmaceutical agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes involved in metabolic pathways. Research indicates that it may act as a substrate for certain enzymes, potentially leading to inhibition or modulation of their activity. This interaction suggests a role in drug development, particularly as a therapeutic agent targeting enzyme activities.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes, which is a critical factor in its potential therapeutic applications. For example, its structural similarity to other known enzyme inhibitors suggests it may share similar binding characteristics.

Case Studies

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 2-chloro-5-fluoropyridine with acetyl chloride or acetic anhydride under controlled conditions, often catalyzed by a Lewis acid to enhance yield and purity. Its applications extend beyond medicinal chemistry into materials science, where its unique properties can be exploited for developing new materials.

Comparative Analysis with Similar Compounds

The following table highlights compounds structurally similar to this compound and their similarity indices:

| Compound Name | Similarity Index |

|---|---|

| 1-(2-Chloro-5-fluoropyridin-3-yl)ethanamine | 0.85 |

| 2-Fluoropyridin-3-amine | 0.84 |

| 2-Chloro-5-(trifluoromethyl)pyridine | 0.80 |

| 1-(2-Chloropyridine-4-yl)ethanone | 0.78 |

| 2-(2-Chloropyridin-3-yl)acetic acid | 0.75 |

These compounds share structural characteristics that may influence their biological activity, making them relevant for comparative studies in drug design.

Q & A

Q. What are the recommended safety protocols for handling 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone in laboratory settings?

- Methodological Answer : Handling requires strict adherence to personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. Work should be conducted in a fume hood to minimize inhalation risks . In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing. For spills, use inert absorbents like sand and dispose of waste in sealed containers to prevent environmental contamination . Avoid exposure to heat or oxidizers, as combustion may release toxic gases (e.g., hydrogen chloride, nitrogen oxides) .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their critical optimization parameters?

- Methodological Answer : A prevalent method is Friedel-Crafts acylation , where 2-chloro-5-fluoropyridine reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

- Catalyst stoichiometry : Excess AlCl₃ (1.2–1.5 equiv.) ensures complete activation of the acylating agent.

- Temperature control : Maintain reaction temperatures between 0–5°C to minimize side reactions (e.g., polysubstitution).

- Solvent selection : Dichloromethane or nitrobenzene enhances electrophilic reactivity . Post-reaction, quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product.

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound, and what functional choices improve accuracy?

- Methodological Answer : DFT calculations using hybrid functionals (e.g., B3LYP) with exact exchange terms are critical for modeling halogenated pyridines. The inclusion of gradient corrections (e.g., Becke’s 1993 functional) reduces errors in atomization energies (<2.4 kcal/mol) and ionization potentials . For accurate dipole moments and frontier orbital analysis (HOMO-LUMO gaps), apply the PBE0 functional with a 6-311++G(d,p) basis set. Solvent effects (e.g., chloroform) can be incorporated via the COSMO model .

Q. What challenges arise in the X-ray crystallographic analysis of this compound, and how are they addressed using modern refinement software?

- Methodological Answer : Challenges include weak diffraction due to low crystal quality and twinning in halogenated compounds. To mitigate:

- Data collection : Use high-intensity synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution.

- Structure solution : Employ dual-space algorithms (e.g., SHELXD ) for phase determination in small molecules.

- Refinement : Apply the SHELXL package with anisotropic displacement parameters for halogen atoms and restraints on aromatic ring geometry . For twinned data, use the TWINLAW command to model twin domains.

Q. How can molecular docking studies evaluate the potential pharmacological activity of this compound derivatives?

- Methodological Answer :

- Target preparation : Retrieve protein structures (e.g., kinases, cytochrome P450) from the PDB. Optimize protonation states using PROPKA .

- Ligand preparation : Generate 3D conformers of derivatives with Open Babel and assign charges via the GAFF force field.

- Docking : Use AutoDock Vina with a grid box centered on the active site. Validate docking poses with MD simulations (e.g., GROMACS ) to assess binding stability. ADMET predictions (e.g., SwissADME ) can prioritize derivatives with favorable pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.